(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide
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Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H12ClN3O3S3 and its molecular weight is 413.91. The purity is usually 95%.
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Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique structural arrangement that includes:
- Thiazole ring : Known for its role in various pharmacologically active compounds.
- Sulfonamide group : Commonly associated with antimicrobial activity.
- Chlorothiophene moiety : Enhances the compound's reactivity and potential biological interactions.
Biological Activity Predictions
Computational methods, such as the Prediction of Activity Spectra for Substances (PASS), suggest that this compound may exhibit a range of pharmacological effects, including:
- Antibacterial properties
- Anticancer effects
The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are widely recognized for their antimicrobial efficacy.
The proposed mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound has been shown to activate caspase pathways and disrupt mitochondrial function in cancer cells.
- Inhibition of Inflammatory Cytokines : Studies indicate that it may reduce levels of inflammatory markers such as IL-6 and TNF-α in cellular models.
Case Studies and Experimental Results
-
Anticancer Activity :
- A study evaluated the effect of benzothiazole derivatives on human epidermoid carcinoma cell lines (A431) and non-small cell lung cancer cell lines (A549). The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis at concentrations ranging from 1 to 4 μM .
- The compound's ability to hinder cell migration was assessed using scratch wound healing assays, demonstrating its potential as an anti-metastatic agent.
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Antimicrobial Activity :
- The sulfonamide component has been linked to antibacterial properties, suggesting that derivatives of this compound could be developed into new antimicrobial agents.
Data Tables
Properties
IUPAC Name |
5-chloro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S3/c1-2-7-19-10-4-3-9(25(17,21)22)8-12(10)24-15(19)18-14(20)11-5-6-13(16)23-11/h2-6,8H,1,7H2,(H2,17,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBMKKUKCMVWJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.